3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
3-Benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin-2-one core substituted with:
- A 3-benzyl group at position 2.
- 8,9-dimethoxy groups on the quinazoline ring.
- A [(2,4-dichlorobenzyl)sulfanyl] moiety at position 3.
Properties
IUPAC Name |
3-benzyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-8-9-17(27)11-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h3-9,11-13,21H,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVANVVNMDSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea is characterized by a pyrimidine ring substituted with dimethylamino groups and a chlorophenyl moiety. The compound's molecular formula is C13H15ClN6O, and its molecular weight is approximately 296.75 g/mol.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Antimicrobial Activity : The compound demonstrates significant activity against various bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed its effectiveness against both methicillin-resistant and sensitive strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Inhibition : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. This suggests potential for development as an anticancer agent.
- Synergistic Effects : Research has explored the synergistic effects when combined with other antibiotics, showing enhanced efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₂H₂₁Cl₂N₃O₃S.
- Molecular Weight : 478.39 g/mol.
- Predicted Physicochemical Data : Density (1.43 g/cm³), boiling point (609.4°C), and pKa (-2.08) .
Comparison with Structural Analogs
Substituent Variations at Position 5 (Sulfanyl Group)
The sulfanyl group at position 5 is a critical site for structural diversity. Key analogs include:
Key Observations :
- Halogenated analogs (e.g., 2,4-dichloro or 3,4-dichloro) exhibit higher molecular weights and predicted lipophilicity compared to non-halogenated derivatives.
- Alkyl or methoxy substituents (e.g., octyl or methoxybenzyl) may enhance solubility or alter binding interactions.
Variations at Position 3 (Benzyl Group)
The 3-benzyl group is conserved in the target compound but varies in analogs:
Key Observations :
- Aromatic vs. aliphatic substituents at position 3 influence steric bulk and electronic properties.
Core Heterocycle Modifications
Some analogs replace the imidazo[1,2-c]quinazoline core with other heterocycles:
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
